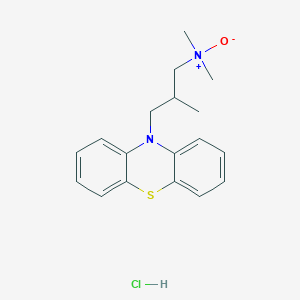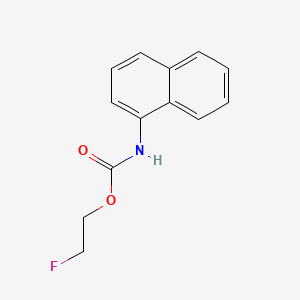
Erythraline, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythraline, hydrobromide is a spirocyclic alkaloid derived from the Erythrina genus, which includes various species of tropical and subtropical plants. These alkaloids are known for their diverse biological activities, including anxiolytic, sedative, and anti-inflammatory effects . This compound is particularly notable for its potential therapeutic applications and its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of erythraline, hydrobromide typically involves the extraction of erythraline from Erythrina species, followed by its conversion to the hydrobromide salt. The extraction process often includes the use of organic solvents and chromatographic techniques to isolate the alkaloid . The hydrobromide salt is then formed by reacting erythraline with hydrobromic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or total synthesis from simpler precursors. The extraction process is optimized for yield and purity, often involving multiple purification steps. Total synthesis routes are designed to be efficient and scalable, utilizing advanced organic synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
Erythraline, hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These products are often studied for their enhanced or altered biological activities, providing insights into the compound’s potential therapeutic applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Erythraline, hydrobromide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the Toll-like receptor signaling pathway, reducing the production of pro-inflammatory mediators like nitric oxide . Additionally, it interacts with nicotinic acetylcholine receptors, contributing to its anxiolytic and sedative effects .
Comparación Con Compuestos Similares
Erythraline, hydrobromide is part of a broader class of erythrinan alkaloids, which include compounds like erythrinine and erysodine . Compared to these similar compounds, this compound is unique in its specific molecular structure and its distinct biological activities. While other erythrinan alkaloids also exhibit central nervous system effects, this compound’s specific interactions with molecular targets like Toll-like receptors and nicotinic acetylcholine receptors set it apart .
Conclusion
This compound is a fascinating compound with diverse chemical and biological properties. Its unique structure and reactivity make it a valuable subject of study in various scientific fields, and its potential therapeutic applications highlight its importance in medicine and industry.
Propiedades
Número CAS |
31248-66-5 |
|---|---|
Fórmula molecular |
C18H20BrNO3 |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
(19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene;hydrobromide |
InChI |
InChI=1S/C18H19NO3.BrH/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14;/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3;1H/t14-,18?;/m0./s1 |
Clave InChI |
JOSJXGMYSMCCON-WVEXQUBRSA-N |
SMILES isomérico |
CO[C@@H]1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |
SMILES canónico |
COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



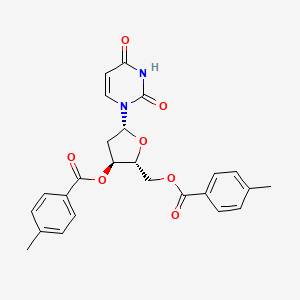
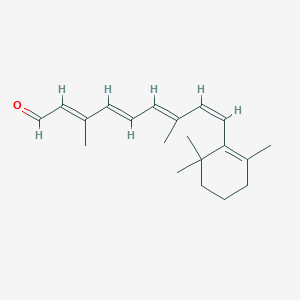
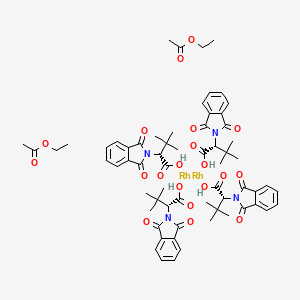
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
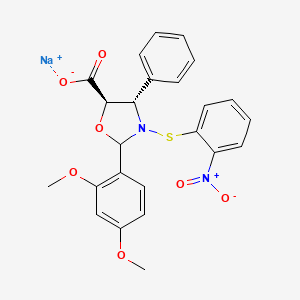

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)



